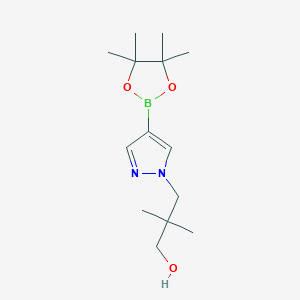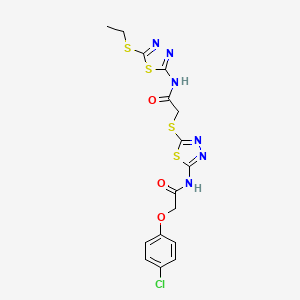![molecular formula C19H19N3O3 B2819521 Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate CAS No. 866155-31-9](/img/structure/B2819521.png)
Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is chemically synthesized using a specific method. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Biotransformation and Excretion Nitromethaqualone, a compound with a structural resemblance to Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate, undergoes extensive biotransformation in both humans and rats. The metabolic pathway involves the reduction of the nitro group to an amino derivative, partial acetylation of the amino derivative, and cleavage of the quinazolinone nucleus. This process results in various metabolites, highlighting the complex metabolic pathways that similar compounds might undergo (Van Boven & Daenens, 1982).
Metabolism in Drug Testing The drug Mebeverine, structurally related to this compound, is metabolized into various compounds, including methoxyethylamphetamine and p-methoxyamphetamine. These metabolites can lead to positive results in amphetamine drug tests, demonstrating how the metabolism of such compounds can have significant implications in drug testing and toxicological analysis (Kraemer, Wennig, & Maurer, 2001).
Carcinogen Formation and Detection Compounds similar to this compound, like heterocyclic amines, are formed during the cooking of meat and fish and have been recognized as genotoxic and carcinogenic. Studies using accelerator mass spectrometry (AMS) have shown dose-dependent formation of protein and DNA adducts in rodents and humans, highlighting the significance of understanding the metabolic pathways and biotransformation of such compounds for assessing human health risks (Turteltaub et al., 1999).
Monitoring Exposure to Carcinogenic Compounds Research has focused on biomonitoring heterocyclic aromatic amine metabolites in human urine to assess exposure to carcinogens. Studies like these are crucial for understanding the exposure levels and potential health risks associated with compounds structurally related to this compound and for developing methods to monitor such exposure (Stillwell et al., 1999).
Eigenschaften
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylamino]quinazoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-19(23)18-21-16-10-5-4-9-15(16)17(22-18)20-12-13-7-6-8-14(11-13)24-2/h4-11H,3,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZYTBWXUNFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)




![{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2819457.png)

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)
